

# Technical Support Center: CMPO Extraction of Americium

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## Compound of Interest

Compound Name: *N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide*

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete extraction of americium (Am) using octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).

## Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind CMPO extraction of Americium?

The extraction of trivalent americium (Am(III)) from acidic aqueous solutions, typically nitric acid (HNO<sub>3</sub>), into an organic phase is based on a solvation mechanism. The CMPO molecule, a neutral extractant, complexes with the Am(III) ion. This process is often performed as part of the TRUEX (Transuranic Extraction) process, where CMPO is combined with a phase modifier like tri-n-butyl phosphate (TBP) in a diluent such as n-dodecane. The TBP helps prevent the formation of a third phase at high metal loading.<sup>[1]</sup> The overall extraction equilibrium can be represented as:



The resulting complex is soluble in the organic phase, thus transferring the americium from the aqueous phase.<sup>[1]</sup>

Q2: My americium extraction is incomplete. What are the most common causes?

Several factors can lead to poor extraction efficiency. The most common issues are related to the composition of the aqueous and organic phases, the integrity of the solvent, and the presence of competing species. Key areas to investigate include:

- **Incorrect Nitric Acid Concentration:** The extraction of Am(III) is highly dependent on the  $\text{HNO}_3$  concentration.
- **Suboptimal Extractant/Modifier Concentration:** The ratio of CMPO and TBP in the organic phase is crucial for efficient extraction and phase stability.
- **Solvent Degradation:** Both chemical (acid hydrolysis) and radiolytic degradation of CMPO and TBP can reduce extraction efficiency.[\[2\]](#)[\[3\]](#)
- **Presence of Interfering Ions:** High concentrations of other extractable metal ions (like lanthanides) or the presence of complexing agents in the aqueous feed can compete with americium for the CMPO extractant.[\[2\]](#)[\[4\]](#)
- **Third Phase Formation:** The formation of a second, heavy organic phase can sequester the americium-CMPO complex, leading to its incomplete recovery in the primary organic phase. [\[2\]](#)
- **Inadequate Phase Contact:** Insufficient mixing time or intensity can prevent the system from reaching extraction equilibrium.

## Troubleshooting Guide

### Issue 1: Low Distribution Ratio ( $D_{\text{Am}}$ )

If you observe that a significant amount of americium remains in the aqueous phase after extraction, consider the following factors related to your system's chemistry.

- **Nitric Acid Concentration:** The distribution ratio of americium is strongly influenced by the nitric acid concentration of the aqueous phase. Extraction efficiency generally increases with nitric acid concentration up to a certain point (around 1-3 M  $\text{HNO}_3$ ), after which it may level off or decrease.[\[1\]](#) Very low acidity can lead to poor extraction.
  - **Recommendation:** Verify the molarity of your nitric acid feed solution. Ensure it is within the optimal range for your specific CMPO-TBP system.

- Presence of Complexing Agents: Agents like oxalates, citrates, or EDTA, if present in your feed, can form stable aqueous complexes with Am(III), preventing its extraction into the organic phase.[\[2\]](#)[\[4\]](#)
  - Recommendation: Analyze your aqueous feed for any residual complexing agents from previous processing steps.
- CMPO and TBP Concentrations: The standard TRUEX solvent typically consists of 0.2 M CMPO and 1.0-1.4 M TBP in a diluent like n-dodecane.[\[1\]](#)[\[4\]](#) A lower-than-required CMPO concentration will result in a lower capacity for americium. TBP is crucial to prevent third-phase formation, especially at high metal and acid concentrations.[\[1\]](#)[\[5\]](#)
  - Recommendation: Confirm the concentrations of CMPO and TBP in your organic solvent. Prepare fresh solvent if there is any doubt about its composition.
- Solvent Purity and Degradation:
  - Hydrolysis and Radiolysis: Over time, and particularly under high radiation fields, CMPO and TBP can degrade.[\[2\]](#)[\[3\]](#) Radiolysis can decrease the distribution ratio for americium.[\[2\]](#) Acid hydrolysis of CMPO can form acidic degradation products that complicate the stripping process, which might be misinterpreted as poor initial extraction.[\[6\]](#)
  - Impurities: Commercially available CMPO may contain acidic impurities from its synthesis, such as octylphenylphosphinic acid (POPPA), which can interfere with the process.[\[6\]](#)
  - Recommendation: For high-radiation experiments, consider the absorbed dose and the potential for solvent degradation.[\[2\]](#) If the solvent has been used multiple times or stored for a long period, perform a solvent wash (e.g., with a dilute sodium carbonate solution) to remove acidic degradation products.

## Issue 2: Physical Problems During Extraction

- Third Phase Formation: The appearance of a dense, viscous third phase at the interface between the aqueous and organic layers is a known issue. This phase contains a high concentration of the extracted metal-CMPO complex and is poorly soluble in the n-dodecane diluent.[\[2\]](#) Its formation leads to an apparent loss of americium from the primary organic phase and can cause significant operational problems.

- Causes: High metal loading, high nitric acid concentration, or insufficient TBP concentration.
- Recommendation: Ensure the TBP concentration is adequate (typically 1.0 M or higher).<sup>[1]</sup> If possible, reduce the metal loading or the acidity of the aqueous feed. Using alternative diluents can also eliminate this issue.<sup>[5]</sup><sup>[7]</sup>
- Incomplete Phase Separation: Emulsions or poor phase disengagement can trap americium at the interface, leading to incomplete recovery.
  - Causes: Presence of surfactants or finely divided solids; excessive mixing energy.
  - Recommendation: Allow for a longer settling time. If solids are present, centrifuge the aqueous feed before extraction. Optimize the mixing speed to be vigorous enough for mass transfer but not so high as to cause stable emulsions.

## Quantitative Data

The efficiency of americium extraction is highly dependent on experimental parameters. The tables below summarize the typical effects of nitric acid and CMPO concentration on the americium distribution ratio (D<sub>Am</sub>).

Table 1: Effect of Nitric Acid Concentration on D<sub>Am</sub> (Solvent: 0.2 M CMPO / 1.2 M TBP in n-dodecane)

Nitric Acid (M)	Approximate D <sub>Am</sub>
0.1	~1
0.5	~10
1.0	~30
2.0	~50
4.0	~40
6.0	~20

Note: These are representative values. Actual results may vary based on temperature, specific impurities, and other ions present.

Table 2: Effect of CMPO Concentration on D\_Am (Aqueous Phase: 3 M HNO<sub>3</sub>; Solvent: CMPO / 1.2 M TBP in n-dodecane)

CMPO (M)	Approximate D_Am
0.05	~5
0.10	~20
0.20	~50
0.40	~100

## Experimental Protocols

### Standard Protocol for Batch Solvent Extraction of Americium

This protocol describes a typical laboratory-scale batch extraction of Am(III) using a CMPO/TBP solvent.

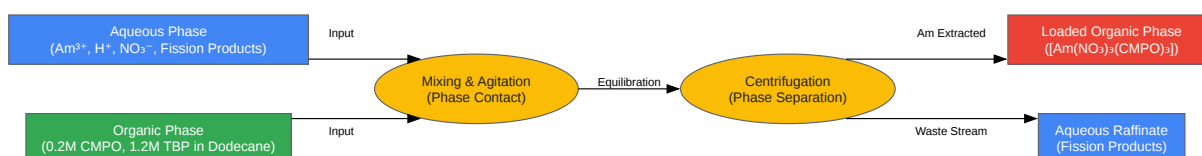
- Preparation of Solutions:
  - Aqueous Phase: Prepare a simulated high-level liquid waste (SHLLW) solution containing a known concentration of Americium-241 tracer in nitric acid of the desired molarity (e.g., 3 M HNO<sub>3</sub>).
  - Organic Phase (TRUEX Solvent): Prepare a solution of 0.2 M CMPO and 1.2 M TBP in an n-dodecane diluent. The solvent should be pre-equilibrated by contacting it with an equal volume of blank nitric acid (of the same molarity as the aqueous feed) to saturate it with acid and water.
- Extraction Procedure:

- In a centrifuge tube or sealed vessel, combine equal volumes of the aqueous feed and the pre-equilibrated organic solvent (e.g., 5 mL of each).
- Agitate the mixture vigorously for a minimum of 15-30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. A mechanical shaker or vortex mixer is recommended.
- Centrifuge the mixture for 5-10 minutes to ensure complete separation of the two phases.
- Sampling and Analysis:
  - Carefully withdraw aliquots from the center of both the aqueous and organic phases, avoiding the interface.
  - Determine the concentration of Americium-241 in each aliquot using an appropriate radiometric technique, such as alpha or gamma spectrometry.
- Calculation of Distribution Ratio ( $D_{Am}$ ):
  - The distribution ratio is calculated as the ratio of the americium concentration in the organic phase to its concentration in the aqueous phase at equilibrium:  $D_{Am} = [Am]_{org} / [Am]_{aq}$

## Diagrams

### CMPO Extraction Workflow

The following diagram illustrates the logical workflow of the americium extraction process from the aqueous phase to the organic phase.



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